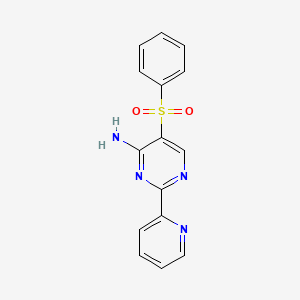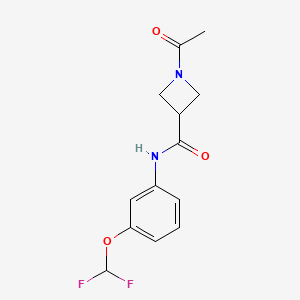
1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C13H14F2N2O3 . It has a molecular weight of 284.263 . This product is intended for research use only and is not meant for human or veterinary use.
Synthesis Analysis
The synthesis of azetidines, such as this compound, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H14F2N2O3 . The average mass of the molecule is 284.259 Da, and the monoisotopic mass is 284.097260 Da .Chemical Reactions Analysis
The synthesis of azetidines, such as this compound, involves intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C13H14F2N2O3 . The average mass of the molecule is 284.259 Da, and the monoisotopic mass is 284.097260 Da .科学的研究の応用
Acylation Reactions
Tertiary carboxamides, similar to the chemical structure of interest, are acylated at the oxygen atom using acyl chloride compounds. This reaction can lead to the formation of 1-acyloxyiminium salts, which, under certain conditions, can yield 1-acyloxy-enamines or -dienamines. These intermediates are pivotal in synthesizing complex organic molecules and studying reaction mechanisms within organic chemistry (Bottomley & Boyd, 1980).
Domino Reactions for Heterocyclic Compounds
A novel one-pot domino reaction enables the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This methodology highlights the versatility of acetyl compounds in facilitating complex heterocyclic formations without the need for prior activation or modification, underscoring the potential for rapid synthesis of bioactive compounds (Ziyaadini et al., 2011).
Inhibitory Activity on Gene Expression
Compounds structurally related to "1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide" have been investigated for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These findings suggest potential therapeutic applications in treating diseases where inhibition of these transcription factors is beneficial (Palanki et al., 2000).
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of related azetidine derivatives have demonstrated significant antibacterial and antifungal activities. These compounds, through structural modifications and optimization, show promise as new agents in combating microbial and fungal infections (Panchasara & Pande, 2009).
Anti-Tubercular Scaffold
Novel derivatives of benzamide azetidinones have been synthesized and assessed for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. The study reveals the potential of these compounds as scaffolds for developing new anti-tubercular drugs, further highlighting the critical role of acetyl groups in medicinal chemistry (Nimbalkar et al., 2018).
特性
IUPAC Name |
1-acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c1-8(18)17-6-9(7-17)12(19)16-10-3-2-4-11(5-10)20-13(14)15/h2-5,9,13H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTYCCLNPQEZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

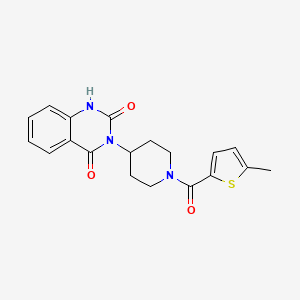
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)

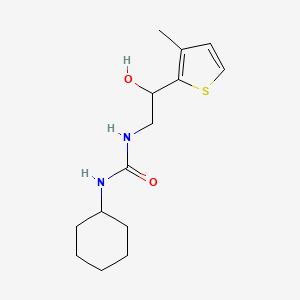
![2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B2534187.png)
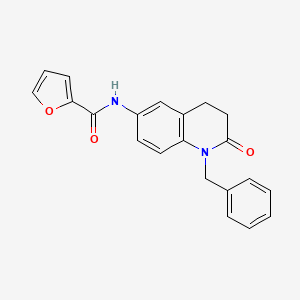
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)
![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)
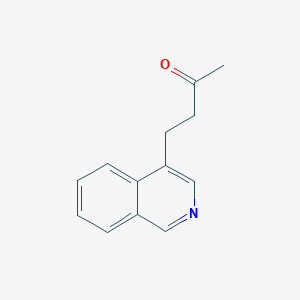
![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)
